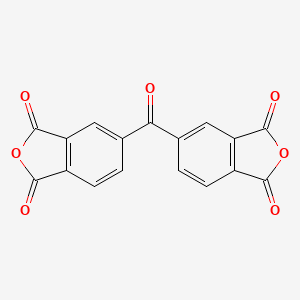

4,4'-Carbonyldiphthalic anhydride

Description

Propriétés

IUPAC Name |

5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H6O7/c18-13(7-1-3-9-11(5-7)16(21)23-14(9)19)8-2-4-10-12(6-8)17(22)24-15(10)20/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVIHDPBMFABCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029233 | |

| Record name | Benzophenonetetracarboxylic dianhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Light yellow powder; [Alfa Aesar MSDS] | |

| Record name | 1,3-Isobenzofurandione, 5,5'-carbonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | BTDA | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1448 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2421-28-5 | |

| Record name | Benzophenonetetracarboxylic dianhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2421-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzophenonetetracarboxylic acid dianhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002421285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2421-28-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione, 5,5'-carbonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzophenonetetracarboxylic dianhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzophenone-3,3':4,4'-tetracarboxylic dianhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-CARBONYLDIPHTHALIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y61GVA8097 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Carbonyldiphthalic Anhydride: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4'-Carbonyldiphthalic anhydride, also known as 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA). It details its chemical structure, physicochemical properties, synthesis, and analytical characterization. The guide further explores its primary applications in the synthesis of high-performance polyimides and its emerging relevance in medicinal chemistry, particularly as a scaffold for the development of enzyme inhibitors. Detailed experimental protocols for its synthesis, characterization, and polymerization are provided to assist researchers in their practical applications.

Chemical Structure and Identification

This compound is an aromatic organic compound featuring two phthalic anhydride moieties linked by a central carbonyl group. This structure imparts a unique combination of rigidity and flexibility to the polymers derived from it.

Systematic IUPAC Name: 5,5'-Carbonylbis(2-benzofuran-1,3-dione)[1]

Common Synonyms: 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA), Benzophenonetetracarboxylic acid dianhydride, 4,4'-Carbonylbis(phthalic anhydride)[1][2]

Chemical Structure:

References

Synonyms for 3,3',4,4'-Benzophenonetetracarboxylic dianhydride

An In-depth Technical Guide to 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) for Researchers and Drug Development Professionals

Introduction

3,3',4,4'-Benzophenonetetracarboxylic dianhydride, commonly known by its acronym BTDA, is an aromatic organic acid dianhydride of significant interest in the fields of polymer chemistry, materials science, and increasingly, in biomedical applications.[1][2] Its rigid benzophenone core, combined with the reactive anhydride groups, allows for the synthesis of high-performance polyimides with exceptional thermal stability, mechanical strength, and chemical resistance.[1][2][3] These properties have made BTDA a critical component in the aerospace, electronics, and automotive industries.[4][5] More recently, its derivatives are being explored for their potential in drug development, for instance, as inhibitors of enzymes like hexokinase II. This guide provides a comprehensive overview of BTDA, including its synonyms, key properties, experimental protocols for its use in polymer synthesis, and potential applications relevant to researchers and drug development professionals.

Nomenclature and Synonyms of 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride

For clarity in research and communication, it is essential to be familiar with the various synonyms and identifiers for 3,3',4,4'-Benzophenonetetracarboxylic dianhydride.

| Type | Name/Identifier |

| Preferred IUPAC Name | 5,5′-Carbonyldi(2-benzofuran-1,3-dione)[1] |

| Common Abbreviation | BTDA[1][3][4][6] |

| Other Names | 4,4′-Carbonyldiphthalic anhydride[1][4][7][8] |

| 1,3-Isobenzofurandione, 5,5′-carbonylbis-[1][8] | |

| Benzophenonetetracarboxylic acid dianhydride[1][8] | |

| 4,4′-Diphthalic anhydride ketone[1][6][8] | |

| 5,5'-carbonylbis(2-benzofuran-1,3-dione)[6] | |

| 4,4'-Carbonylbis[phthalic anhydride][6] | |

| 3,3',4,4'-Tetracarboxybenzophenone dianhydride[8] | |

| CAS Number | 2421-28-5[1] |

| EC Number | 219-348-1[1] |

| PubChem CID | 75498[1] |

Physicochemical and Thermal Properties

The performance of BTDA-based materials is directly related to its inherent properties. The following table summarizes key quantitative data for BTDA.

| Property | Value |

| Molecular Formula | C17H6O7[1] |

| Molar Mass | 322.228 g·mol−1[1] |

| Melting Point | 218–222 °C (424–432 °F; 491–495 K)[1] |

| Appearance | White to off-white powder[2] |

| Solubility | Soluble in DMF (0.1 g/mL); reacts with water[9] |

| Vapor Pressure | <0.1 mmHg (0 °C) |

Experimental Protocols

The primary application of BTDA in research is in the synthesis of polyimides. The following section provides a detailed, two-step experimental protocol for the preparation of a BTDA-based polyimide film, a common procedure in materials science and for developing novel biomaterials.

Synthesis of Poly(amic acid) (PAA) Precursor

This initial step involves the reaction of BTDA with an aromatic diamine to form a soluble poly(amic acid) solution.

Materials and Equipment:

-

3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA), high purity

-

Aromatic diamine (e.g., 4,4'-oxydianiline, ODA)

-

Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Nitrogen inlet and outlet

-

Drying tube

Procedure:

-

Drying of Monomers: Dry the BTDA and the aromatic diamine in a vacuum oven at a temperature appropriate for the specific diamine to remove any residual moisture.

-

Reaction Setup: Assemble the three-neck flask with a mechanical stirrer and a nitrogen inlet/outlet. Ensure all glassware is thoroughly dried.

-

Inert Atmosphere: Purge the flask with dry nitrogen gas to create an inert atmosphere.

-

Diamine Dissolution: In the reaction flask, dissolve a specific molar amount of the chosen diamine in the anhydrous solvent. Stir the solution until the diamine is completely dissolved.

-

BTDA Addition: Slowly add an equimolar amount of BTDA powder to the diamine solution under a continuous nitrogen purge. The addition should be gradual to control the reaction exotherm.

-

Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will gradually increase as the poly(amic acid) forms.

Thermal Imidization to Polyimide Film

The PAA solution is then cast into a film and thermally treated to induce cyclodehydration, resulting in the final polyimide.

Materials and Equipment:

-

Poly(amic acid) solution from the previous step

-

Clean glass plates

-

Doctor blade or spin coater

-

Programmable oven or vacuum oven

Procedure:

-

Film Casting: Pour the viscous PAA solution onto a clean, flat glass substrate. Use a doctor blade to cast a film of uniform thickness.

-

Solvent Evaporation: Place the cast film in an oven at 80°C for 2 hours to slowly evaporate the bulk of the solvent.[10]

-

Staged Heating for Imidization: Subject the film to a staged heating process in a nitrogen-purged or vacuum oven to gradually remove the remaining solvent and induce imidization. A typical heating profile is as follows:[10]

-

150°C for 1 hour

-

250°C for 1 hour

-

350°C for 1 hour to ensure complete imidization

-

-

Cooling and Film Removal: After the thermal treatment, allow the film to cool slowly to room temperature to minimize residual stress. The freestanding polyimide film can then be carefully peeled from the glass substrate, sometimes facilitated by immersion in warm deionized water.

Characterization of BTDA-Based Polyimides

Proper characterization is crucial to ensure the synthesized polyimide possesses the desired properties.

| Technique | Purpose | Typical Results for BTDA-based Polyimides |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the conversion of poly(amic acid) to polyimide. | Disappearance of N-H and amide C=O stretching bands of PAA. Appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetrical C=O stretch), 1720 cm⁻¹ (symmetrical C=O stretch), and 720 cm⁻¹ (imide ring deformation).[6] |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polyimide. | Decomposition temperatures often exceed 500°C in an inert atmosphere.[6] For a BTDA-ODA polyimide, the 5% mass loss temperature can be around 560°C.[11] |

| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | The Tg can vary significantly depending on the diamine used. For a BTDA-ODA polyimide, the Tg is approximately 275°C.[11] |

Applications in Research and Drug Development

While the primary use of BTDA is in high-performance polymers, its derivatives are gaining attention in the biomedical field.

-

Biomaterials: The excellent mechanical properties and biocompatibility of some polyimides make them suitable for use in medical devices and implants.

-

Drug Delivery: The tunable properties of BTDA-based polymers could be exploited for controlled drug release applications.

-

Enzyme Inhibition: A study has shown that derivatives of BTDA can act as inhibitors of hexokinase II, an enzyme often overexpressed in cancer cells.[12] This suggests a potential avenue for the development of novel therapeutic agents. The most active derivative in the study, containing a 3-hydroxyphenyl moiety, was able to decrease the mass of differentiated P19dCs cells by 30% at a concentration of 100μM and reduce hexokinase activity in a dose-dependent manner.[12]

Visualizing Experimental and Logical Workflows

Experimental Workflow for BTDA-Based Polyimide Synthesis

The following diagram illustrates the key stages in the synthesis and characterization of polyimide films from BTDA.

Caption: Workflow for the synthesis and characterization of BTDA-based polyimide films.

Reaction Pathway for BTDA-Based Polyimide Synthesis

This diagram illustrates the chemical transformation from monomers to the final polyimide structure.

Caption: Chemical reaction pathway for the formation of polyimides from BTDA and a diamine.

References

- 1. benchchem.com [benchchem.com]

- 2. ossila.com [ossila.com]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. benchchem.com [benchchem.com]

- 5. dianhydrides.com [dianhydrides.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. 3,3',4,4'-Benzophenonetetracarboxylic dianhydride, 97+% | Fisher Scientific [fishersci.ca]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of biological properties of 3,3',4,4'-benzophenonetetracarboxylic dianhydride derivatives and their ability to inhibit hexokinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4,4'-Carbonyldiphthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Carbonyldiphthalic Anhydride, a key chemical intermediate. Known interchangeably as 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA), this compound is a fundamental building block in the synthesis of high-performance polymers such as polyimides. This document details its Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics, providing a foundational resource for its identification and utilization in research and development.

Spectroscopic Data at a Glance

The following tables summarize the key spectroscopic data for this compound, providing a quick reference for spectral analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by the distinct absorption bands of an aromatic acid anhydride. While a full spectrum from a single definitive source is not publicly available, an Attenuated Total Reflectance (ATR) FTIR spectrum has been recorded by Bio-Rad Laboratories on a Bruker Tensor 27 FT-IR instrument.[1] The predicted characteristic absorption bands are presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1850 | Strong | C=O Asymmetric Stretch (Anhydride) |

| ~1780 | Strong | C=O Symmetric Stretch (Anhydride) |

| ~1610 | Medium | C=C Aromatic Stretch |

| ~1250 | Strong | C-O-C Stretch (Anhydride) |

| ~900-650 | Medium-Strong | Aromatic C-H Bending |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound has been reported in deuterated dimethyl sulfoxide (DMSO-d₆).[1][2]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.96 | dd | 2H | Aromatic H |

| 8.35 | d | 2H | Aromatic H |

| 8.19 | d | 2H | Aromatic H |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~165-185 | Anhydride Carbonyl Carbons |

| ~120-140 | Aromatic Carbons |

| ~190 | Ketone Carbonyl Carbon |

Note: This data is predicted and should be confirmed by experimental analysis.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below to ensure reproducibility and accuracy.

FTIR Spectroscopy (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum of the clean, empty ATR crystal.[1]

-

Sample Preparation: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.[1]

-

Data Acquisition: Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal. Collect the FTIR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A typical spectral range is 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[3]

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.[1]

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1] Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: The NMR spectra can be recorded on a 300 MHz spectrometer.[2] Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[1]

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[1]

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and reference it to the residual solvent peak.[1]

Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the workflow for the spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Thermal Properties of 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride (BTDA) Monomer

This technical guide provides a comprehensive overview of the thermal properties of 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA), a critical monomer in the synthesis of high-performance polyimides and other polymers. This document is intended for researchers, scientists, and professionals in materials science and drug development, offering detailed information on its melting point and thermal decomposition, along with the experimental protocols used for their determination.

Thermal Properties of BTDA Monomer

The thermal stability of BTDA is a key factor in the processing and performance of the polymers derived from it. The primary thermal events of interest are its melting point and the onset of thermal decomposition.

Data Presentation

The melting point and decomposition temperature of BTDA have been determined by various sources, with slight variations likely attributable to the purity of the sample and the specific experimental conditions employed. A summary of these reported values is presented below.

| Thermal Property | Temperature Range (°C) |

| Melting Point | 218 - 229 |

| Decomposition Temperature | ~360 |

References:[1][2][3][4][5][6][7]

Experimental Protocols

The thermal properties of BTDA monomer are typically characterized using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass loss and heat flow as a function of temperature.

2.1. Thermogravimetric Analysis (TGA)

TGA is utilized to determine the thermal stability and decomposition temperature of BTDA by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[8][9]

-

Sample Preparation: A representative sample of the BTDA powder (typically 5-10 mg) is used.[8] It is crucial to ensure the sample is dry to avoid mass loss from volatile components.[8]

-

Instrumentation and Parameters:

-

Instrument: Thermogravimetric Analyzer

-

Sample Pan: Platinum or alumina crucible[8]

-

Temperature Range: Typically from ambient temperature (e.g., 30°C) to 800°C[8]

-

Heating Rate: A standard linear heating rate of 10°C/min is commonly employed.[8]

-

Atmosphere: The analysis is typically conducted under an inert nitrogen atmosphere with a flow rate of 20-50 mL/min to prevent oxidative degradation.[8]

-

2.2. Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow into or out of a sample during a controlled temperature program, allowing for the determination of the melting point.[8][10][11]

-

Sample Preparation: A small sample of BTDA powder (typically 5-10 mg) is accurately weighed and encapsulated in an aluminum DSC pan.[8][12]

-

Instrumentation and Parameters:

-

Instrument: Differential Scanning Calorimeter

-

Sample Pan: Aluminum pans and lids[8]

-

Temperature Program: A heat-cool-heat cycle is often used. The first heating scan serves to erase any prior thermal history of the material.[8][13] The sample is cooled and then subjected to a second heating scan, from which the melting point is determined.[8]

-

Heating Rate: A heating rate of 10°C/min is standard for the heating segments.[8]

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the thermal characterization of BTDA monomer using TGA and DSC.

Caption: Experimental workflow for BTDA thermal analysis.

References

- 1. 3,3',4,4'-Benzophenonetetracarboxylic dianhydride | 2421-28-5 [chemicalbook.com]

- 2. dianhydrides.com [dianhydrides.com]

- 3. Safety assessment of the substance benzophenone‐3,3′,4,4′‐tetracarboxylic dianhydride, for use in food contact materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride | 2421-28-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Safety of 3,3',4,4'-Benzophenonetetracarboxylic dianhydride(BTDA)_Chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. etamu.edu [etamu.edu]

- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 13. s4science.at [s4science.at]

An In-depth Technical Guide on the Solubility of 4,4'-Carbonyldiphthalic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4,4'-Carbonyldiphthalic anhydride, a key monomer in the synthesis of high-performance polyimides. Understanding its solubility is crucial for process development, material science applications, and quality control. This document compiles available solubility data, outlines a comprehensive experimental protocol for solubility determination, and presents a visual workflow of the process.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, some qualitative and semi-quantitative data has been reported. The following table summarizes the available information. It is important to note that the solubility of this compound, like other dianhydrides, is often a critical factor in the synthesis of soluble polyimides. The presence of flexible ether and carbonyl groups in its structure generally enhances the solubility of the resulting polymers.

| Organic Solvent | Temperature | Solubility | Source |

| Dimethylformamide (DMF) | Not Specified | 0.1 g/mL (clear solution) | [1] |

Note: The limited availability of specific quantitative data highlights an area for further experimental investigation.

Experimental Protocol for Solubility Determination

The following is a generalized, detailed protocol for determining the solubility of a solid compound such as this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solid.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or sealed flasks

-

Temperature-controlled orbital shaker or rotator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate quantitative analytical instrument.

2. Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed scintillation vial. The presence of excess solid is crucial to ensure that a saturated solution is achieved.

-

Record the initial mass of the solid.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker.

-

Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Record the exact volume of the filtered saturated solution.

-

-

Gravimetric Analysis (Optional but recommended for validation):

-

Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, weigh the flask containing the dried residue.

-

The mass of the dissolved solid can be determined by subtracting the initial mass of the empty flask.

-

Calculate the solubility in g/L or mg/mL.

-

-

Quantitative Analysis (e.g., by HPLC):

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

The calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or molarity (mol/L).

-

3. Data Reporting:

-

Report the solubility as the average of at least three independent measurements.

-

Specify the temperature at which the solubility was determined.

-

Include the standard deviation to indicate the precision of the measurements.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

A Technical Guide to the Purity Analysis of 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) is a pivotal chemical intermediate, primarily utilized in the synthesis of high-performance polyimides.[1][2][3] These polymers are renowned for their exceptional thermal stability, chemical resistance, and dielectric properties, making them indispensable in the aerospace, electronics, and automotive industries. The purity of BTDA is of paramount importance as even trace amounts of impurities can significantly compromise the polymerization process and the ultimate physical and mechanical properties of the resulting polyimide.

This technical guide provides a comprehensive overview of the analytical methodologies employed to ascertain the purity of BTDA. It details the common impurities encountered during its synthesis, outlines various analytical techniques for their detection and quantification, and provides exemplary experimental protocols.

Impurity Profile of BTDA

The impurity profile of BTDA is intrinsically linked to its manufacturing process. The multi-step synthesis, typically commencing from o-xylene, presents several opportunities for the introduction of impurities.[1] Understanding the synthetic pathway is crucial for identifying potential contaminants.

Common Impurities Include:

-

3,3',4,4'-Benzophenonetetracarboxylic Acid (BTCA): The immediate precursor to BTDA, formed by the oxidation of 3,3',4,4'-tetramethylbenzophenone. Incomplete dehydration during the final step of the synthesis is the primary source of residual BTCA.

-

Isomeric Anhydrides: The use of impure o-xylene containing meta- and para-isomers as the starting material can lead to the formation of isomeric benzophenonetetracarboxylic dianhydrides. The presence of these isomers can disrupt the polymer chain regularity and adversely affect the properties of the final polyimide.

-

Lactone Formation: During the dehydration of BTCA to BTDA, side reactions can lead to the formation of lactone structures.

-

Residual Starting Materials and Intermediates: Trace amounts of o-xylene and other upstream intermediates from the synthesis may persist in the final product if purification is incomplete.

Analytical Techniques for Purity Determination

A multi-faceted analytical approach is typically required to comprehensively assess the purity of BTDA. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) following derivatization, and Differential Scanning Calorimetry (DSC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assay of BTDA and for the quantification of non-volatile impurities such as its precursor, BTCA. A reversed-phase HPLC method with UV detection is commonly utilized.

Gas Chromatography (GC)

Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile impurities. Due to the low volatility of BTDA and its primary impurity, BTCA, a derivatization step is necessary to convert them into more volatile forms, typically through esterification (e.g., methylation).

Differential Scanning Calorimetry (DSC)

DSC is an absolute method for determining the purity of highly crystalline and thermally stable compounds like BTDA.[4][5] The technique is based on the principle of melting point depression, where the presence of impurities lowers and broadens the melting endotherm of the substance.[4]

Data Presentation

The following tables summarize typical specifications and comparative data for the analytical methods used in BTDA purity analysis.

Table 1: Typical Purity Specifications for BTDA

| Parameter | Specification | Analytical Method |

| Purity (Assay) | ≥ 97.0% to ≥ 98.5% | HPLC[2][6] |

| Melting Point | 218-226 °C | Capillary Method / DSC[3][7] |

| Appearance | White to off-white powder | Visual |

Table 2: Comparison of Analytical Techniques for BTDA Purity Analysis

| Technique | Analyte(s) | Principle | Advantages | Limitations |

| HPLC-UV | BTDA, BTCA, Non-volatile impurities | Chromatographic separation based on polarity, UV detection | High precision and accuracy for assay, good for non-volatile impurities | May not detect volatile impurities, requires a specific method for BTDA |

| GC-FID/MS (with Derivatization) | Volatile impurities, Derivatized BTDA/BTCA | Separation of volatile compounds, Flame Ionization or Mass Spectrometric detection | High sensitivity for volatile organic impurities, MS provides structural information | Requires a derivatization step which can add complexity and variability |

| DSC | Overall purity of BTDA | Measurement of melting point depression due to impurities | Absolute method, no need for a reference standard for the main component | Only applicable to high purity (>98%) crystalline solids, does not identify individual impurities[5] |

Experimental Protocols

HPLC-UV Method for Purity Assay (Illustrative)

This protocol is based on general principles for the analysis of aromatic anhydrides and should be validated for specific laboratory conditions.

1. Instrumentation:

-

HPLC system with a UV-Vis detector, gradient pump, and autosampler.

2. Chromatographic Conditions:

-

Column: Cyano (CN) column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: N,N-Dimethylformamide (DMF).

-

Gradient: A suitable gradient to separate BTDA from its impurities (e.g., starting with a higher percentage of A and gradually increasing B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

3. Sample Preparation:

-

Accurately weigh about 10 mg of the BTDA sample and dissolve it in 10 mL of DMF to prepare a 1 mg/mL solution.

-

Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

-

The purity is calculated based on the area percentage of the main BTDA peak relative to the total area of all peaks in the chromatogram.

GC-FID Method for Impurity Profiling after Methylation (Illustrative)

This protocol outlines a general procedure for the derivatization and GC analysis of BTDA and its acidic impurities.

1. Derivatization (Methylation):

-

To approximately 5 mg of the BTDA sample in a vial, add 1 mL of a methylation reagent (e.g., 14% BF3 in methanol).

-

Seal the vial and heat at 60-80 °C for 30-60 minutes.

-

Cool the reaction mixture, and extract the methylated derivatives with a suitable organic solvent (e.g., hexane).

-

Wash the organic layer with water to remove excess reagent and dry it over anhydrous sodium sulfate.

2. Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

3. GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 280 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C, and hold for 10 minutes.

-

Injection Volume: 1 µL (split mode, e.g., 50:1).

4. Data Analysis:

-

Identify and quantify impurities based on their retention times and peak areas relative to an internal or external standard.

DSC Purity Analysis Protocol (Illustrative)

This protocol follows the general guidelines of ASTM E928 for purity determination by DSC.

1. Instrumentation:

-

A calibrated Differential Scanning Calorimeter.

2. Experimental Conditions:

-

Sample Pan: Hermetically sealed aluminum pans.

-

Sample Weight: 1-3 mg.

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Heating Rate: A slow heating rate, typically 0.5 to 2 °C/min, is used to ensure thermal equilibrium.

-

Temperature Range: Scan through the melting range of BTDA (e.g., from 200 °C to 240 °C).

3. Data Analysis:

-

The purity is calculated using the van't Hoff equation, which relates the sample temperature to the reciprocal of the fraction melted. Most DSC software has a built-in function for purity calculation. The analysis is typically valid for purities between 98.5% and 99.99%.

Visualization of Workflows and Logical Relationships

Overall Workflow for BTDA Purity Analysis

Caption: A flowchart illustrating the general workflow for the comprehensive purity analysis of a BTDA sample.

Logical Relationship of Analytical Methods to Impurity Types

Caption: A diagram showing the logical connection between types of impurities in BTDA and the primary analytical techniques used for their detection.

References

- 1. Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride – Oriental Journal of Chemistry [orientjchem.org]

- 2. ossila.com [ossila.com]

- 3. 3,3′,4,4′-二苯甲酮四甲酸二酐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. thermalsupport.com [thermalsupport.com]

- 5. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3,3',4,4'-Benzophenonetetracarboxylic dianhydride, 97+% 100 g | Buy Online [thermofisher.com]

- 7. 3,3',4,4'-Benzophenonetetracarboxylic dianhydride, 97+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Technical Guide to High-Purity 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA): Commercial Sources, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), a critical monomer in the synthesis of high-performance polyimides and other advanced polymers. This document details commercial suppliers, purity specifications, synthesis and purification protocols, and analytical methods for quality control, tailored for professionals in research, development, and pharmaceutical sciences.

Commercial Sources and Suppliers of High-Purity BTDA

A variety of chemical suppliers offer BTDA in different purity grades, catering to a range of applications from general-purpose to high-end electronics and pharmaceutical uses. High-purity grades are essential for applications where polymer properties such as thermal stability, dielectric performance, and mechanical strength are critical. Below is a summary of prominent commercial suppliers and their typical product specifications.

Table 1: Commercial Suppliers and Specifications of High-Purity BTDA

| Supplier | Product Name/Grade | Purity Specification | Melting Point (°C) | Appearance | CAS Number |

| Sigma-Aldrich | Benzophenone-3,3′,4,4′-tetracarboxylic dianhydride | 98% | 218-222 | Powder | 2421-28-5 |

| Thermo Scientific Chemicals | 3,3',4,4'-Benzophenonetetracarboxylic dianhydride, 97+% | >97% | 218 - 222 | Fine free-flowing powder | 2421-28-5 |

| Ossila | 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | >98.5% | 218 - 222 | White to off-white powder | 2421-28-5 |

| TCI Chemicals | 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride | >96.0% | 223 - 229 | White to Orange to Green powder to crystal | 2421-28-5 |

| BioCrick | 3,3',4,4'-Benzophenone tetracarboxylic dianhydride | >98% | Not Specified | Not Specified | 2421-28-5 |

| MedchemExpress | Benzophenonetetracarboxylic dianhydride | 99.51% | Not Specified | Not Specified | 2421-28-5 |

| Jayhawk (Evonik) | JAYHAWK BTDA™ Polymer Fine | General-purpose 97-99%, Ultrapure >99.8% | 223-228 | Light-tan, free-flowing powder | 2421-28-5 |

Synthesis and Purification of High-Purity BTDA

The synthesis of BTDA typically involves a multi-step process starting from readily available precursors like o-xylene. The subsequent purification is crucial to remove impurities such as the corresponding tetracarboxylic acid, residual solvents, and starting materials, which can adversely affect polymerization and the final polymer's properties.

Synthesis of BTDA

A common synthetic route involves the acylation of o-xylene to form an intermediate, which is then oxidized and subsequently dehydrated to yield BTDA.

Experimental Protocol: Synthesis of BTDA

This protocol is a generalized procedure based on common synthetic methods.[1][2]

-

Synthesis of bis(3,4-dimethylphenyl) ketone: In a reactor, o-xylene and bis(trichloromethyl) carbonate are reacted in the presence of a Lewis acid catalyst (e.g., anhydrous aluminum chloride) at a controlled temperature of 0-5 °C for 4-6 hours. After the reaction, water is added, and the mixture is heated to 40°C. The organic phase is then separated and distilled under vacuum to yield bis(3,4-dimethylphenyl) ketone as a solid.

-

Oxidation to 3,3',4,4'-benzophenonetetracarboxylic acid (BTCA): The synthesized bis(3,4-dimethylphenyl) ketone is mixed with a hydrochloric acid solution and heated to approximately 80°C. Potassium permanganate is added portion-wise until the purple color persists, indicating complete oxidation. The hot solution is filtered to remove manganese dioxide. The filtrate is then concentrated and cooled to crystallize the BTCA.

-

Dehydration to BTDA: The obtained BTCA is placed in a high-temperature vacuum furnace and heated to around 225 °C for 1-3 hours to effect dehydration, yielding the final product, 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA).

Purification of BTDA

Crude BTDA often contains its hydrolyzed form, 3,3',4,4'-benzophenonetetracarboxylic acid (BTA), and other process-related impurities.[3] Recrystallization is a common and effective method for purification.

Experimental Protocol: Purification of BTDA by Recrystallization

This protocol provides a general guideline for the recrystallization of BTDA.[4][5][6]

-

Solvent Selection: Choose a solvent in which BTDA has high solubility at elevated temperatures and low solubility at room temperature. Acetic anhydride is often used as it can also convert any hydrolyzed BTCA back to the dianhydride.

-

Dissolution: Dissolve the crude BTDA in a minimal amount of the hot solvent with stirring.

-

Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, which will induce the crystallization of pure BTDA. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold, fresh solvent to remove any adhering impurities.

-

Drying: Dry the purified BTDA crystals in a vacuum oven at an elevated temperature (e.g., 120-150 °C) to remove any residual solvent.

Analytical Methods for Purity and Characterization

A suite of analytical techniques is employed to determine the purity and confirm the identity of BTDA. These methods are crucial for quality control and for ensuring the material meets the stringent requirements for its intended applications.

High-Performance Liquid Chromatography (HPLC)

HPLC with a Photo Diode Array (PDA) detector is a powerful technique for assessing the purity of BTDA and quantifying impurities.[7][8]

Experimental Protocol: HPLC Purity Analysis of BTDA

-

Instrumentation: HPLC system with a PDA detector.

-

Column: A reverse-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is commonly used.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: PDA detector monitoring at a wavelength where BTDA has strong absorbance (e.g., 254 nm).

-

Sample Preparation: Accurately weigh and dissolve the BTDA sample in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

-

Analysis: Inject the sample and analyze the chromatogram. The purity is determined by the area percentage of the main BTDA peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of BTDA. Quantitative NMR (qNMR) can also be employed for accurate purity determination against a certified internal standard.[9][10]

Experimental Protocol: ¹H NMR of BTDA

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).

-

Sample Preparation: Dissolve a few milligrams of BTDA in the deuterated solvent.

-

Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer.

-

Analysis: The spectrum should show characteristic aromatic proton signals corresponding to the BTDA structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups in BTDA, particularly the anhydride and ketone carbonyl groups.

Experimental Protocol: FT-IR of BTDA

-

Method: Attenuated Total Reflectance (ATR) or KBr pellet method.

-

Analysis: The FT-IR spectrum of BTDA will exhibit strong absorption bands characteristic of the anhydride C=O stretching (symmetric and asymmetric, typically around 1780 cm⁻¹ and 1850 cm⁻¹) and the ketone C=O stretching (around 1670 cm⁻¹).

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal properties of BTDA.

-

TGA: Measures the thermal stability and decomposition temperature of the material.[11][12]

-

DSC: Determines the melting point and can detect other thermal transitions, providing an indication of purity.[11][13][14]

Experimental Protocol: DSC of BTDA

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small amount of the BTDA powder (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Analysis: The melting point is determined from the peak of the endothermic transition in the DSC thermogram. A sharp melting peak is indicative of high purity.

Conclusion

The availability of high-purity BTDA is crucial for the advancement of materials science, particularly in the development of high-performance polymers for demanding applications. This guide has provided an in-depth overview of the commercial sources, synthesis, purification, and analytical characterization of BTDA. For researchers and professionals in this field, a thorough understanding of these aspects is essential for selecting the appropriate grade of BTDA and for ensuring the quality and performance of the resulting materials. The detailed protocols and workflows presented herein serve as a valuable resource for the successful application of high-purity BTDA in research and development.

References

- 1. Page loading... [guidechem.com]

- 2. CN103626727A - Method for preparing 3,3',4,4'-benzophenonetetracarboxylic dianhydride - Google Patents [patents.google.com]

- 3. Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride – Oriental Journal of Chemistry [orientjchem.org]

- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 5. mt.com [mt.com]

- 6. scribd.com [scribd.com]

- 7. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. emerypharma.com [emerypharma.com]

- 10. pubsapp.acs.org [pubsapp.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 14. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 4,4'-Carbonyldiphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety precautions and handling procedures for 4,4'-Carbonyldiphthalic anhydride (also known as 3,3',4,4'-Benzophenonetetracarboxylic dianhydride or BTDA). The information is compiled and synthesized from various safety data sheets and chemical databases to ensure a comprehensive understanding for professionals working with this compound.

Chemical and Physical Properties

This compound is an aromatic organic acid dianhydride.[1] It is commonly used in the synthesis of high-performance polymers like polyimides due to their excellent thermal stability and mechanical strength.[2][3] The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C17H6O7 | [2][4] |

| Molecular Weight | 322.23 g/mol | [5][6] |

| CAS Number | 2421-28-5 | [2][6][7] |

| Appearance | Amber to light yellow powder/solid | [2][7][8] |

| Odor | Odorless | [2][7] |

| Melting Point | 218 - 222 °C (424.4 - 432 °F) | [1][2][6][7] |

| Boiling Point | No information available / 320°C @ 5mm Hg | [2][6][7] |

| Decomposition Temperature | 360 °C | [2] |

| Water Solubility | 0.014 g/L @ 25 °C (Reacts) | [2][5][6] |

| Specific Gravity/Density | 1.545 g/cm³ | [6][7] |

| Vapor Pressure | 23 hPa @ 20 °C | [7] |

| Flash Point | Not applicable | [2][7] |

| Autoignition Temperature | No data available | [2][7] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance.[5][7] The primary hazards are associated with its irritant and sensitizing properties.

-

Eye Irritation : Causes serious eye irritation.[1][4][7][9][10]

-

Respiratory Irritation : May cause respiratory tract irritation.[1][4][8][10]

-

Skin Sensitization : May cause an allergic skin reaction.[4][5][7] It is important to note that cyclic anhydrides as a class are recognized as skin and respiratory sensitizers.[4][5]

While one source suggests general biological activity through interactions with enzymes and biomolecules, specific signaling pathways have not been elucidated.[2] Toxicological studies indicate a low order of acute oral and dermal toxicity for cyclic anhydrides.[5] A comprehensive battery of genotoxicity tests did not indicate a concern for genotoxicity. Mutagenic and reproductive effects data are largely unavailable.[7]

The Globally Harmonized System (GHS) classification reflects these hazards with the following statements: H319 (Causes serious eye irritation) and H335 (May cause respiratory irritation).[1][4][10]

Experimental Protocols and Handling Procedures

Adherence to strict safety protocols is mandatory when handling this compound. The following sections outline the recommended procedures from receiving the chemical to its disposal.

Personal Protective Equipment (PPE)

The following diagram outlines the necessary PPE to mitigate exposure risks.

References

- 1. Safety assessment of the substance benzophenone‐3,3′,4,4′‐tetracarboxylic dianhydride, for use in food contact materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 2421-28-5 | Benchchem [benchchem.com]

- 3. Role of the Btk-PLCγ2 Signaling Pathway in the Bone Destruction of Apical Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. This compound | C17H6O7 | CID 75498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BCR Signal Pathway - Creative Biolabs [creativebiolabs.net]

- 7. fishersci.com [fishersci.com]

- 8. GSRS [precision.fda.gov]

- 9. 3,3',4,4'-Benzophenone tetracarboxylic dianhydride - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

Molecular weight and formula of 4,4'-Carbonyldiphthalic anhydride

This technical guide provides a comprehensive overview of 4,4'-Carbonyldiphthalic anhydride, a key monomer in the synthesis of high-performance polymers. The information is tailored for researchers, scientists, and professionals in drug development and materials science, with a focus on its chemical properties, synthesis, and applications.

Chemical Identity and Properties

This compound, also widely known as 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA), is an aromatic organic acid dianhydride.[1][2] Its rigid benzophenone core, combined with the reactive anhydride groups, makes it a valuable building block for thermostable polymers.[3]

Molecular Formula and Weight:

The chemical formula and molecular weight of this compound are fundamental for stoichiometric calculations in chemical reactions.

| Property | Value | Citations |

| Molecular Formula | C₁₇H₆O₇ | [1][4][5] |

| Molecular Weight | 322.22 g/mol (Computed) | [4] |

| Molar Mass | 322.228 g·mol⁻¹ | [2] |

| Monoisotopic Mass | 322.0114 u | [6] |

Physicochemical Properties:

The physical and chemical properties of BTDA are critical for its handling, storage, and processing in various applications.

| Property | Value | Citations |

| Physical State | Solid, Light yellow powder | [4][5] |

| Melting Point | 220–226 °C | [1] |

| Boiling Point | 320 °C (at 5 mmHg) | [1] |

| Density | 1.570 g/cm³ | [1] |

| Solubility | Soluble in polar aprotic solvents (DMAc, DMF, NMP) | [1] |

Spectroscopic Data:

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

| Spectroscopic Technique | Characteristic Peaks/Information | Citations |

| FTIR | ~1770 cm⁻¹ (asymmetric C=O stretch), ~1720 cm⁻¹ (symmetric C=O stretch) | [1] |

| ¹H NMR (DMSO-d₆) | 8.96 (2H, dd), 8.35 (2H, d), 8.19 (2H, d) | [7] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and application of this compound.

2.1. Synthesis of this compound

A common laboratory method for producing 3,3',4,4'-benzophenonetetracarboxylic dianhydride involves a multi-step process.[7]

Logical Workflow for BTDA Synthesis

Caption: Multi-step synthesis of this compound.

-

Step 1: Friedel-Crafts Alkylation: This initial step involves the alkylation of o-xylene to produce 3,3',4,4'-tetramethylbenzophenone.[7]

-

Step 2: Liquid Phase Oxidation: The intermediate, 3,3',4,4'-tetramethylbenzophenone, is then subjected to liquid phase oxidation to yield benzophenonetetracarboxylic acid.[7] This can be achieved using oxidizing agents like nitric acid or potassium permanganate.[7] For instance, oxidation with potassium permanganate is reported to have a maximum yield of 70% at a molar ratio of 1:8.4 (tetramethylbenzophenone to potassium permanganate).[7]

-

Step 3: Dehydration (Anhydridization): The final step is the dehydration of the tetracarboxylic acid to form the dianhydride.[7] This is typically carried out at high temperatures in a high-boiling solvent such as diphenyl ether at 230°C for 2 hours, with reported yields of up to 70%.[7] The resulting product can be purified by recrystallization.[7]

2.2. Synthesis of Polyimides from BTDA

This compound is a key monomer in the synthesis of polyimides, which are known for their exceptional thermal stability, chemical resistance, and mechanical properties.[1] The synthesis is a two-step process.[7]

Experimental Workflow for Polyimide Synthesis

Caption: General two-step synthesis of polyimides from BTDA.

-

Step 1: Polyamic Acid (PAA) Formation: The process begins with the acylation of a diamine with this compound in a polar solvent to form a polyamic acid (PAA) solution.[7]

-

Step 2: Imidization: The second stage involves the dehydrocyclization of the PAA, known as imidization, which can be achieved through thermal or chemical methods to yield the final aromatic polyimide.[7]

2.3. Characterization Techniques

To ensure the quality and structural integrity of the synthesized BTDA and derived polymers, several analytical methods are employed.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the presence of the anhydride functional groups, with characteristic peaks around 1770 cm⁻¹ and 1720 cm⁻¹.[1]

-

Thermogravimetric Analysis (TGA): This technique is used to assess the thermal stability of the compound, with a decomposition onset typically above 400°C.[1]

-

High-Performance Liquid Chromatography (HPLC): Employed to determine the purity of the BTDA, with research-grade material expected to have a purity of ≥96%.[1]

Applications and Significance

The unique properties of this compound make it a critical component in various advanced materials.

Relationship Diagram of BTDA Applications

Caption: Key application areas of this compound.

-

Polymer Production: The primary application of BTDA is in the synthesis of polyimides.[1] These high-performance polymers are utilized in industries such as aerospace, electronics, and automotive due to their excellent thermal stability, chemical resistance, and mechanical strength.[1] BTDA-based polyimide films are particularly important as electrical insulators and substrates for flexible copper-clad laminates in smart devices and 5G technology.[1][3]

-

Epoxy Powder Coatings: BTDA also serves as a curing agent for epoxy-based powder coatings.[1] It allows for lower stoichiometric ratios compared to traditional curing agents, resulting in materials that are less brittle while maintaining high glass transition temperatures, a desirable property for durable industrial applications.[1][3]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

-

Hazards: Causes serious eye irritation (H319) and may cause respiratory irritation (H335).[2] It is also a skin sensitizer.[8]

-

Precautions: Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[2] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[2]

References

- 1. This compound | 2421-28-5 | Benchchem [benchchem.com]

- 2. 3,3',4,4'-Benzophenone tetracarboxylic dianhydride - Wikipedia [en.wikipedia.org]

- 3. dianhydrides.com [dianhydrides.com]

- 4. This compound | C17H6O7 | CID 75498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride | 2421-28-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Norman Database System [norman-databases.org]

- 7. Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride – Oriental Journal of Chemistry [orientjchem.org]

- 8. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA): Core Applications and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) is an aromatic dianhydride pivotal in the synthesis of high-performance polymers. Its rigid benzophenone core structure imparts exceptional thermal stability, mechanical strength, and chemical resistance to the resulting materials. This technical guide delves into the primary applications of BTDA, focusing on its role in the formulation of polyimides and as a curing agent for epoxy resins. Detailed experimental protocols for the synthesis and characterization of BTDA-based polymers are provided, alongside a comparative analysis of their performance characteristics. This document serves as a comprehensive resource for researchers and professionals seeking to leverage the unique properties of BTDA in advanced material science and related fields.

Core Applications of BTDA

The utility of BTDA stems from its tetrafunctional nature, which allows for the formation of highly cross-linked and robust polymer networks. The two primary areas of application are in the synthesis of polyimides and as a hardener for epoxy resin systems.

High-Performance Polyimides

BTDA is a key monomer in the production of polyimides, a class of polymers renowned for their outstanding thermal stability, excellent mechanical properties, and good dielectric performance.[1][2] The synthesis typically proceeds through a two-step process involving the formation of a soluble poly(amic acid) (PAA) precursor, followed by thermal or chemical imidization to yield the final polyimide.[2] This process allows for the material to be processed in its more soluble PAA state before being converted into the robust, insoluble polyimide.

The properties of BTDA-based polyimides can be tailored by the choice of the diamine co-monomer. For instance, when reacted with 4,4'-oxydianiline (ODA), the resulting BTDA-ODA polyimide exhibits a good balance of flexibility and thermal resistance.[3] These polyimides find extensive use in the aerospace and electronics industries for applications such as flexible printed circuits, wire insulation, and as matrix resins for composites.[2]

Epoxy Resin Curing Agent

BTDA serves as a high-performance curing agent, or hardener, for epoxy resins.[4][5] Its tetrafunctional structure enables a high degree of cross-linking, resulting in cured epoxy systems with superior thermal and mechanical properties compared to those cured with conventional agents.[5][6] BTDA-cured epoxies exhibit high glass transition temperatures (Tg), often exceeding 200°C, which translates to excellent performance at elevated temperatures.[5]

These properties make BTDA an ideal choice for demanding applications such as adhesives for electronic components, powder coatings for pipes and electrical components, and in molding compounds for encapsulating electronic parts.[4] The anhydride-to-epoxy (A/E) ratio is a critical parameter in formulating with BTDA, with optimal properties often achieved at sub-stoichiometric ratios (e.g., A/E of 0.5 - 0.9).[4]

Quantitative Data Presentation

The following tables summarize the key performance indicators of BTDA-based polymers in comparison to other common systems.

Table 1: Dielectric and Thermal Properties of Polyimides (Dianhydride-ODA Systems)

| Polymer System | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) | Breakdown Strength (kV/mm) | Glass Transition Temperature (°C) |

| BTDA-ODA | ~3.4 - 3.5 | ~0.003 - 0.01 | ~479 | ~276 |

| PMDA-ODA | ~3.5 - 3.7 | ~0.004 - 0.012 | ~327 | ~302 |

| BPDA-ODA | ~3.1 - 3.3 | ~0.002 - 0.008 | ~357 | ~290 |

| 6FDA-ODA | ~2.5 - 2.8 | ~0.002 - 0.006 | Not Specified | ~310-330 |

Note: The values presented are approximate and can vary based on the specific synthesis and processing conditions.[3]

Table 2: Mechanical Properties of BTDA-ODA Polyimide

| Property | Value |

| Tensile Strength | 114.19 MPa |

| Tensile Modulus | 3.23 GPa |

| Elongation at Break | 3.58% |

Source: Data for BTDA-PI film.[3]

Table 3: Glass Transition Temperatures (Tg) of Epoxy Resins with Various Curing Agents

| Curing Agent | Type | Stoichiometry (Curing Agent/Resin) | Maximum Tg (°C) |

| Polyoxypropylene diamine D-400 | Amine | 1 | 56 |

| Polyoxypropylene diamine D-230 | Amine | 1 | 90 |

| Isophorone diamine (IPDA) | Amine | 1 | 149 |

| Dicyandiamide | Catalytic | 8 phr | 120 |

| 2-Methyl imidazole | Catalytic | 4 phr | 148 |

| Methyltetrahydrophthalic anhydride (MTHPA) | Monoanhydride | 0.90-0.95 | 125 |

| Nadic methyl anhydride (NMA) | Monoanhydride | 0.90-0.95 | 165 |

| BTDA | Dianhydride | 0.45-0.55 | 238 |

Source: For a standard liquid epoxy resin (DGEBA, EEW 182 g/eq).[7]

Table 4: Performance of BTDA as an Epoxy Curing Agent

| Property | System | Value | Reference |

| Glass Transition Temperature (Tg) | Solid Epoxy Resin (EEW 700), A/E Ratio 0.7 | 164 °C | [8] |

| Glass Transition Temperature (Tg) | Solid Epoxy Resin (EEW 700), A/E Ratio 0.8 | 170 °C | [8] |

| Glass Transition Temperature (Tg) | Standard Liquid BPA Epoxy Resin (EEW 181), A/E Ratio 0.5 | ~239 °C (from tanδ peak) | [5] |

Experimental Protocols

Synthesis of BTDA-ODA Polyimide Film

This protocol details the two-step synthesis of a polyimide film from BTDA and 4,4'-oxydianiline (ODA).

Materials:

-

3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA), high purity

-

4,4'-Oxydianiline (ODA), high purity

-

N-methyl-2-pyrrolidinone (NMP), anhydrous

-

Three-necked round-bottom flask with mechanical stirrer, nitrogen inlet, and drying tube

-

Clean glass plates

Procedure:

Step 1: Poly(amic acid) (PAA) Synthesis [2]

-

Dry the BTDA and ODA monomers in a vacuum oven before use to remove any residual moisture.

-

Set up the three-necked flask under a dry nitrogen atmosphere.

-

Dissolve a specific molar amount of ODA in anhydrous NMP in the reaction flask with stirring until fully dissolved. For example, use equimolar amounts of ODA and BTDA.

-

Gradually add an equimolar amount of BTDA powder to the ODA solution in small portions over a period of about 1 hour. Maintain a nitrogen blanket and moderate stirring.

-

Continue stirring the reaction mixture at room temperature for 24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.

Step 2: Thermal Imidization [2]

-

Pour the viscous PAA solution onto a clean, level glass plate.

-

Use a doctor blade or a casting knife to spread the solution evenly to the desired thickness.

-

Place the cast film in an oven and subject it to a multi-stage thermal curing process:

-

80-100°C for 1-2 hours to slowly evaporate the bulk of the solvent.

-

150°C for 1 hour.

-

200°C for 1 hour.

-

250°C for 1 hour.

-

300-350°C for 1 hour to ensure complete imidization.

-

-

After the oven has cooled to room temperature, carefully peel the flexible polyimide film from the glass substrate.

Step 3: Characterization

-

FTIR Spectroscopy: Confirm the conversion of PAA to polyimide by observing the disappearance of amide peaks and the appearance of characteristic imide peaks (around 1780 cm⁻¹, 1720 cm⁻¹, and 720 cm⁻¹).[9]

-

Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polyimide film.

-

Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA): Determine the glass transition temperature (Tg).[3]

-

Tensile Testing: Measure the mechanical properties such as tensile strength, Young's modulus, and elongation at break.[3]

-

Dielectric Analysis: Measure the dielectric constant and dielectric loss using an LCR meter.

Curing of Epoxy Resin with BTDA

This protocol provides a general procedure for curing a standard epoxy resin with BTDA.

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., EEW ~182 g/eq)

-

3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA), micronized powder

-

Catalyst/Accelerator (e.g., tertiary amine like benzyldimethylamine (BDMA) or an imidazole), optional[6]

Procedure:

Step 1: Formulation

-

Calculate the required amounts of epoxy resin and BTDA based on the desired anhydride-to-epoxy (A/E) ratio (e.g., 0.5).[5] The anhydride equivalent weight (AEW) of BTDA is 161 g/eq.[5]

-

If used, the catalyst concentration is typically 0.5 to 2 parts per hundred parts of resin (phr).[6]

Step 2: Mixing [6]

-

Preheat the epoxy resin to reduce its viscosity (e.g., 70-80°C).

-

Add the powdered BTDA (and catalyst, if used) to the preheated resin.

-

Mix thoroughly until a homogeneous, clear mixture is obtained. For solid dianhydrides, a higher temperature may be required for complete dissolution.

Step 3: Curing [6]

-

Pour the mixture into a preheated mold.

-

Cure the formulation in an oven using a suitable cure schedule. A typical schedule to achieve a high Tg is 2 hours at 180°C followed by a post-cure at 200-220°C for 2-4 hours.

Step 4: Characterization

-

DSC or DMA: Determine the glass transition temperature (Tg) of the cured epoxy.[6]

-

Mechanical Testing: Evaluate properties such as flexural strength and modulus.

-

Thermal Analysis (TGA): Assess the thermal stability of the cured material.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key chemical transformations and experimental processes involving BTDA.

References

Methodological & Application

Synthesis of High-Performance Polyimides from 4,4'-Carbonyldiphthalic Anhydride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of polyimides derived from 4,4'-Carbonyldiphthalic anhydride, also known as 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA). These aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide array of applications in the aerospace, electronics, and biomedical fields.

Application Notes

Polyimides synthesized from this compound are characterized by the rigid benzophenone moiety, which imparts high glass transition temperatures (Tg) and excellent thermo-oxidative stability. The properties of the final polymer can be tailored by the selection of the diamine comonomer, allowing for a range of materials with varied flexibility, solubility, and mechanical properties.

The synthesis typically proceeds via a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) precursor by reacting the dianhydride with an aromatic diamine in a polar aprotic solvent at room temperature. In the second step, the poly(amic acid) is converted to the final polyimide through thermal or chemical imidization, which involves the elimination of water and the formation of the characteristic imide ring structure. Alternatively, a one-step high-temperature solution polycondensation can be employed to directly yield the polyimide.

The choice of diamine is a critical factor in determining the final properties of the polyimide. For instance, the use of flexible ether-bridged diamines can enhance solubility and processability, while rigid, linear diamines tend to produce polyimides with higher thermal stability and mechanical strength.

Quantitative Data Summary

The following tables summarize the key quantitative data for polyimides synthesized from this compound (BTDA) with various aromatic diamines.

Table 1: Thermal Properties of BTDA-Based Polyimides

| Diamine | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA) (°C) |

| 4,4'-Oxydianiline (ODA) | 276[1][2] | ~560 |

| 4-Aminophenyl sulfone (4-APS) | Not specified | Not specified |

| Diaminodiphenylmethane (MDA) derivatives | >500 (Decomposition) | Not specified |

Table 2: Mechanical Properties of BTDA-Based Polyimides

| Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

| 4,4'-Oxydianiline (ODA) | 114.19[1][2] | 3.23[1][2] | 3.58[1][2] |

| 4,4'-(2,7-naphthylenedioxy)dianiline (DAPON) | 86-107[3] | Not specified | 6-25[3] |

Experimental Protocols

Protocol 1: Two-Stage Synthesis of Polyimide (BTDA-ODA)

This protocol describes the synthesis of a polyimide from this compound (BTDA) and 4,4'-oxydianiline (ODA) via a two-stage process involving the formation of a poly(amic acid) intermediate followed by thermal imidization.

Materials:

-